Dabigatran impurity D
Description
Significance of Impurity Control in Pharmaceutical Science
The control of impurities in pharmaceuticals is a paramount concern for the pharmaceutical industry. pharmaguru.co Unchecked impurities can potentially reduce the quality, safety, and efficacy of a drug. pharmaguru.co Some impurities may be toxic, and their presence, even in trace amounts, could lead to adverse effects. pharmaguru.cojpionline.org Furthermore, impurities can alter the physical and chemical properties of the drug substance and the final drug product, potentially impacting its stability and shelf life. globalpharmatek.compharmaguru.co Consequently, robust strategies for impurity control, including their identification, quantification, and limitation to acceptable levels, are essential components of Good Manufacturing Practices (GMP). globalpharmatek.compharmaguru.co
Overview of Dabigatran (B194492) Etexilate as a Pharmaceutical Agent
Dabigatran etexilate is an oral anticoagulant and a prodrug that is converted in the body to its active form, dabigatran. drugbank.comnih.goveuropa.eu Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor. drugbank.comnih.govahajournals.org By binding to the active site of thrombin, dabigatran blocks the conversion of fibrinogen to fibrin, a key step in the formation of blood clots. drugbank.comahajournals.orgdroracle.ai This mechanism of action makes it effective for the prevention of venous thromboembolic events, stroke, and systemic embolism in various patient populations, including those with non-valvular atrial fibrillation and those who have undergone hip or knee replacement surgery. drugbank.comeuropa.eufda.gov It is also used for the treatment and prevention of recurrence of deep vein thrombosis (DVT) and pulmonary embolism (PE). drugbank.comnih.goveuropa.eu
Definition and Classification of Impurities in Drug Substances
According to the International Council for Harmonisation (ICH), an impurity in a drug substance is any component that is not the defined chemical entity. globalresearchonline.netich.org These impurities can be classified into three main categories: ich.orgpharmastate.academy
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (e.g., degradation products). ich.orgpharmastate.academy They can arise during the manufacturing process or during storage of the drug substance. globalresearchonline.netich.org
Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. ich.orguspnf.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis of a new drug substance. ich.org Their control is addressed by specific ICH guidelines. ich.org
Contextualizing "Dabigatran Impurity D" within Pharmaceutical Impurity Research
This compound is a specified, process-related organic impurity found in the synthesis of dabigatran etexilate. researchgate.net It is also known as Dabigatran Carboxamide. Research into this specific impurity is crucial for several reasons. Firstly, its presence must be controlled within strict limits defined by pharmacopeial standards to ensure the quality and safety of the final drug product. Secondly, understanding its formation pathway allows for the optimization of the dabigatran etexilate synthesis process to minimize its generation. asianpubs.org Lastly, the isolation and characterization of this compound are necessary for the development and validation of analytical methods used for routine quality control of dabigatran etexilate.
Detailed research has been conducted to understand the origin and to develop methods for the control of this compound. It has been identified that this impurity arises during the acylation step of dabigatran etexilate synthesis, particularly when residual methanol (B129727) is present in the reaction system. This leads to an alcoholysis byproduct. The structure of this compound is distinct from the parent drug due to the substitution of an ethyl group with a methyl group at the ester moiety. This seemingly minor structural change can alter its properties, such as polarity and solubility, which can complicate its removal during purification.
The table below provides a summary of the key information regarding this compound.
| Feature | Description |
| Impurity Name | This compound |
| Also Known As | Dabigatran Carboxamide |
| CAS Number | 1416446-43-9 |
| Classification | Process-related organic impurity |
| Origin | Arises during the acylation step of dabigatran etexilate synthesis from residual methanol. |
| Formation | Alcoholysis byproduct |
| Structural Difference | Substitution of an ethyl group with a methyl group at the ester moiety. |
For the purpose of quality control, various analytical methods have been developed and validated to detect and quantify this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. actascientific.com The table below outlines a typical analytical method used for its analysis.
| Analytical Method | Details |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 column |
| Mobile Phase | Acetonitrile (B52724):water (70:30 v/v) with 0.1% formic acid |
| Detection | UV at 225 nm |
Properties
CAS No. |
1416446-43-9 |
|---|---|
Molecular Formula |
C32H37N7O5 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |
InChI Key |
WJPQOZUUJHIDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
Origin of Product |
United States |
Nomenclature and Chemical Identity of Dabigatran Impurity D
Dabigatran (B194492) Impurity D (C33H38N6O6)
There have been instances in some literature where a compound with the molecular formula C33H38N6O6 has been referred to as Dabigatran Impurity D. However, further investigation suggests that this designation may be inaccurate or at least inconsistent. More commonly, this molecular formula is associated with other designated Dabigatran impurities, such as "Dabigatran Impurity 20". It is crucial for researchers and analysts to verify the identity of any impurity designated as "this compound" with this molecular formula through rigorous analytical techniques rather than relying on the nomenclature alone.
Dabigatran Etexilate Impurity D (C19H20N4O3)
A distinct entity, identified as "Dabigatran Etexilate Impurity D," possesses the molecular formula C19H20N4O3 and the CAS number 1422435-40-2. This compound is a potential process-related impurity or a degradation product formed during the synthesis or storage of Dabigatran Etexilate. Its chemical structure is significantly different from that of the active drug and the other compounds also labeled as Impurity D.
Dabigatran Etexilate EP Impurity D (Hexyl Methanesulfonate)
The European Pharmacopoeia (EP) specifically designates "Dabigatran Etexilate Impurity D" as Hexyl Methanesulfonate. acs.orgchemicalbook.comderpharmachemica.comtcichemicals.com This compound has the molecular formula C7H16O3S and the CAS number 16156-50-6. acs.orgchemicalbook.comderpharmachemica.comtcichemicals.com Hexyl Methanesulfonate is a potential genotoxic impurity that can form from the reaction between methanesulfonic acid and hexanol, both of which may be used in the manufacturing process of Dabigatran Etexilate Mesylate. Due to its potential health risks, the levels of this impurity are strictly controlled.
Relationship of Impurity D to Dabigatran and Its Prodrug, Dabigatran Etexilate Mesylate
Advanced Spectroscopic Techniques for Structural Confirmation
A combination of sophisticated spectroscopic methods is employed to unequivocally determine the molecular structure of this compound. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provide a complete picture of the molecular framework.
¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton of the molecule. The spectrum of this compound shows resonances for all carbon atoms, and the chemical shifts are consistent with the proposed structure. derpharmachemica.com Notably, the signal for the methyl carbon of the ester group appears at a distinct chemical shift, corroborating the findings from ¹H NMR. The comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound. derpharmachemica.com
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons within the molecule, providing definitive structural confirmation. tandfonline.comresearchgate.net
Table 1: ¹H and ¹³C NMR Spectral Data for this compound derpharmachemica.com
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.81-8.38 | 96.85-161.26 |
| Methylene Protons (CH₂) | 2.68, 4.22, 4.60 | 33.07, 44.43, 60.06 |
| Methyl Protons (CH₃) | 1.11, 3.76 | 13.99, 30.0 |
| N-H, O-H Protons | 13.90 (s, 1H) | - |
Note: The data presented is a generalized representation based on available literature. Specific chemical shifts may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.
For this compound, HRMS analysis shows a protonated molecular ion [M+H]⁺ at an m/z of 629.25, which corresponds to the molecular formula C₂₃H₃₀N₈O₄. This confirms the substitution of the ethyl group in Dabigatran Etexilate with a methyl group.
Electrospray ionization mass spectrometry (ESI-MS) is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and identify individual components. In the analysis of Dabigatran and its impurities, LC-MS allows for the separation of Impurity D from the active pharmaceutical ingredient (API) and other related substances. actascientific.com The subsequent MS analysis provides the molecular weight of the impurity, confirming its identity. actascientific.com
Tandem mass spectrometry (LC-MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be pieced together, offering an additional layer of confirmation for the structure of this compound. rsc.orgrsc.org
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |
| HRMS | ESI+ | 629.25 [M+H]⁺ | C₂₃H₃₀N₈O₄ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that are consistent with its chemical structure.
Key absorption peaks include those corresponding to N-H stretching (around 3273 cm⁻¹), C-H stretching in the aromatic region (around 2939 cm⁻¹), and the stretching of carbonyl groups (C=O) from the amide and ester functionalities (around 1728 cm⁻¹ and 1753 cm⁻¹, respectively). derpharmachemica.com The presence of these specific bands provides evidence for the key functional groups within the impurity's structure. The IR spectrum, when analyzed in conjunction with NMR and MS data, contributes to the comprehensive structural elucidation of this compound. derpharmachemica.comrjptonline.org
Chromatographic Separation for Impurity Isolation and Analysis
Chromatographic techniques are essential for both the isolation of this compound for characterization and for its routine analysis in pharmaceutical samples.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying compounds from a mixture. For this compound, a semi-preparative HPLC method has been developed to isolate it from crude batches of Dabigatran Etexilate.
This method typically employs a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small amount of formic acid. Under optimized conditions, this allows for the baseline separation of Impurity D from the parent drug and other impurities. The fractions containing the purified impurity are then collected and can be lyophilized to obtain the solid compound for further spectroscopic analysis. A validated HPLC method demonstrated a retention time for impurity D, ensuring its reliable identification and quantification.
Table 3: Example of Preparative HPLC Parameters for this compound Isolation
| Parameter | Condition |
| Column | Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in acetonitrile/water |
| Flow Rate | Not specified |
| Detection | Not specified |
| Retention Time | 9.94 minutes |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to preparative HPLC for the isolation of pharmaceutical impurities. pharmtech.com SFC offers advantages such as faster separation times and reduced solvent consumption. pharmtech.com In the context of Dabigatran impurities, SFC has been successfully employed to isolate degradation products. tandfonline.comresearchgate.net
The technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol (B129727). pharmtech.com By optimizing the mobile phase composition, pressure, and temperature, efficient separation of impurities can be achieved. For the isolation of Dabigatran-related impurities, SFC has been shown to be an effective technique, particularly for compounds that are challenging to separate by conventional HPLC. researchgate.net The isolated fractions are then collected for structural elucidation by spectroscopic methods. researchgate.netpharmtech.com
Origin and Formation Mechanisms of Dabigatran Impurity D
Process-Related Formation Pathways
Process-related impurities are substances that are formed during the synthesis of the API. tandfonline.comhumanjournals.com Their formation is often linked to the starting materials, reagents, intermediates, and reaction conditions used in the manufacturing process.
The synthesis of Dabigatran (B194492) Etexilate involves several chemical steps, and the purity of the starting materials and reagents is paramount. google.comasianpubs.org The presence of related substances in these initial components can lead to the formation of corresponding impurities in the final product. acs.org
Specifically, the formation of Dabigatran Impurity D, which is the methyl ester analogue of Dabigatran Etexilate, has been linked to the presence of methanol (B129727) as a residual solvent in the reaction system. derpharmachemica.comderpharmachemica.com During the synthesis, particularly in the acylation step, traces of methanol can react with intermediate compounds, leading to the formation of this impurity. derpharmachemica.com The use of n-hexyl chloroformate in the synthesis can also introduce impurities if it contains other alkyl chloroformates. acs.org
To mitigate the formation of such impurities, strict control over the purity of starting materials and reagents is essential. For instance, using ethanol (B145695) with a very low methanol content (<0.01%) can significantly suppress the formation of Impurity D.
Table 1: Key Reagents and Their Role in Impurity D Formation
| Reagent/Starting Material | Potential Contaminant/Issue | Resulting Impurity |
| Solvents (e.g., Ethanol) | Residual Methanol | This compound |
| n-Hexyl Chloroformate | Other Alkyl Chloroformates | Homologous impurities |
The multi-step synthesis of Dabigatran Etexilate provides several opportunities for the formation of by-products and impurities. humanjournals.com Side reactions involving key intermediates can be a significant source of these unwanted substances. tandfonline.com
Reaction conditions play a pivotal role in controlling impurity formation. Factors such as temperature, pH, and the composition of the solvent system can significantly influence the rate and type of side reactions.
For this compound, the presence of methanol traces is a critical factor. derpharmachemica.com Optimizing the solvent system can effectively reduce its formation. For example, using an acetone (B3395972)/water system has been shown to minimize methanol solubility and, consequently, reduce Impurity D levels to below 0.05%. Temperature control is also crucial; maintaining the acylation step at a lower temperature can prevent the activation of residual methanol. The pH of the reaction medium can also influence the stability of intermediates and the propensity for side reactions.
Degradation Pathways Leading to Impurity D
Degradation impurities are formed when the drug substance breaks down due to environmental factors such as heat, light, or moisture, or through interaction with other components in the formulation. humanjournals.com
Dabigatran Etexilate is susceptible to hydrolysis, particularly under acidic and basic conditions. rsc.orgtandfonline.comtandfonline.comeuropa.eu Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. The rate of this degradation is significantly influenced by pH. fass.se
Forced degradation studies, which intentionally subject the drug to harsh conditions, have been instrumental in understanding these pathways. rsc.orgresearchgate.net Under acidic conditions (e.g., using hydrochloric acid), Dabigatran Etexilate undergoes hydrolysis, leading to the formation of various degradation products. tandfonline.comtandfonline.comscirp.orgscirp.org Similarly, in basic conditions (e.g., using sodium hydroxide), hydrolytic degradation also occurs. tandfonline.comtandfonline.comscirp.orgscirp.org
While specific studies definitively identifying this compound as a direct major hydrolytic degradation product are less common than those identifying it as a process-related impurity, the general susceptibility of the ester functional group to hydrolysis suggests that under certain conditions, particularly with methanol present, its formation via degradation is plausible. However, some studies indicate that Impurity D is stable under thermal and photolytic stress, pointing to its primary origin as a process-related impurity.
Extensive research has been conducted to identify the various degradation products of Dabigatran Etexilate. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are vital for separating and identifying these compounds. rsc.orgscielo.brscienceopen.com
Studies have identified several key degradation products resulting from hydrolysis. tandfonline.comtandfonline.com These include:
DP-1: (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid. tandfonline.comtandfonline.com
DP-2: 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. tandfonline.comtandfonline.com
DP-3: (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. tandfonline.comtandfonline.com
It is important to note that while these are confirmed degradation products, this compound is primarily characterized as a process-related impurity arising from methanolysis during synthesis. derpharmachemica.comderpharmachemica.com
Table 2: Identified Degradation Products of Dabigatran Etexilate
| Degradation Product ID | Chemical Name | Formation Condition |
| DP-1 | (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid | Hydrolysis (Acid/Base) |
| DP-2 | 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Hydrolysis (Acid/Base) |
| DP-3 | (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Hydrolysis (Acid/Base) |
Impurity Profiling during Manufacturing Processes
The comprehensive profiling of impurities during the manufacturing of dabigatran etexilate is a critical aspect of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). humanjournals.comtandfonline.comfigshare.comresearchgate.net this compound, a known process-related impurity, is closely monitored throughout the synthesis and purification stages. derpharmachemica.comacs.orgderpharmachemica.com Its presence is primarily attributed to the specific chemical reactions and conditions employed during the manufacturing process. derpharmachemica.com
The formation of this compound is understood to occur during the acylation step in the synthesis of dabigatran etexilate. derpharmachemica.com Specifically, it arises from the presence of residual methanol in the reaction mixture. derpharmachemica.com This methanol can react with intermediate compounds, leading to the formation of this alcoholysis byproduct. The synthesis of dabigatran etexilate mesylate often involves an acylation reaction mediated by n-hexyl chloroformate, and it is during this stage that methanol contamination can lead to the introduction of a methyl ester group, resulting in the structure of Impurity D. derpharmachemica.com
Analytical methodologies are central to the effective profiling of this compound. High-performance liquid chromatography (HPLC) is a widely utilized technique for the detection and quantification of this and other impurities. acs.org HPLC methods are developed and validated to ensure specificity, linearity, accuracy, and precision in measuring the levels of Impurity D. For instance, a validated HPLC method can establish a specific retention time for this compound, allowing for its accurate identification and quantification in the drug substance.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, offer enhanced sensitivity and structural elucidation capabilities, making them invaluable for impurity profiling. humanjournals.com These techniques are instrumental in identifying and characterizing impurities, even at trace levels. humanjournals.comacs.org High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are also employed for the definitive structural confirmation of this compound. acs.org
The control of this compound levels is a key objective during process development and manufacturing. Strategies to minimize its formation are actively pursued. acs.org One effective approach involves the optimization of solvent systems used during purification. For example, the use of an acetone/water solvent system for recrystallization has been shown to be effective in reducing the level of Impurity D to below 0.05%, a significant improvement over traditional methods using ethyl acetate (B1210297)/ethanol, which may only reduce it to 0.12%. This highlights the importance of solvent selection in controlling the impurity profile of the final product.
Regulatory authorities require stringent control over impurities in pharmaceutical products. rsc.orgeuropa.eu Therefore, manufacturers establish specifications for acceptable levels of this compound in the final drug substance. europa.eu These specifications are based on a thorough understanding of the impurity's formation and the capabilities of the manufacturing process to control it. europa.eu The consistent monitoring and control of this compound throughout the manufacturing process are essential to ensure that the final dabigatran etexilate product meets the required quality standards. humanjournals.comtandfonline.com
Table 1: Analytical Methods for Profiling this compound
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of Impurity D. acs.org | Establishes specific retention times for accurate identification and is validated for linearity, precision, and accuracy. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Sensitive detection and structural elucidation. humanjournals.com | Enables the identification of trace-level impurities and provides data on their degradation pathways. humanjournals.com |
| High-Resolution Mass Spectrometry (HRMS) | Definitive structural confirmation. acs.org | Confirms the molecular formula of Impurity D. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation. acs.org | Provides detailed structural information to distinguish Impurity D from the active pharmaceutical ingredient and other related substances. |
Table 2: Control Strategies for this compound
| Control Strategy | Description | Outcome |
| Solvent System Optimization | Utilizing specific solvent mixtures during recrystallization to minimize the solubility of the impurity. | An acetone/water (8:2 v/v) system can reduce Impurity D levels to below 0.05%. |
| Process Parameter Control | Strict control over reaction conditions, such as temperature and the exclusion of residual solvents like methanol. derpharmachemica.com | Minimizes the formation of Impurity D during the acylation step of the synthesis. derpharmachemica.com |
| Purification Procedures | Employing effective purification techniques to remove the impurity from the final product. tandfonline.comeuropa.eu | Ensures that the level of Impurity D in the final drug substance complies with regulatory specifications. europa.eu |
Analytical Method Development and Validation for Dabigatran Impurity D Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in the separation and detection of Dabigatran (B194492) impurity D from the parent drug and other related substances. The choice of technique is often dictated by the physicochemical properties of the impurity and the required sensitivity of the analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of Dabigatran and its impurities. ijrps.comscholarsresearchlibrary.cominnovareacademics.in These methods typically utilize a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. ijrps.comscholarsresearchlibrary.cominnovareacademics.in
Several studies have detailed the development and validation of stability-indicating RP-HPLC methods capable of separating Dabigatran from its potential impurities, including impurity D. ijrps.comscholarsresearchlibrary.comresearchgate.net For instance, a method was developed using a Poroshell SB C18 column (150mm, 4.6mm, 2.7µm) with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), delivered in a gradient mode. ijrps.com The column temperature is often maintained around 30-35°C to ensure reproducible retention times. ijrps.comresearchgate.net Detection is commonly performed using a UV detector at wavelengths such as 220 nm or 230 nm. ijrps.comresearchgate.netscirp.org
Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is crucial. This includes assessing parameters like linearity, precision, accuracy, and robustness. ijrps.comscholarsresearchlibrary.com Linearity is typically established from the limit of quantification (LOQ) to about 150% of the specified impurity concentration, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship. ijrps.com Accuracy is confirmed through recovery studies, where known amounts of impurity D are spiked into the sample and the percentage recovery is calculated. ijrps.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or Poroshell SB C18 (150mm, 4.6mm, 2.7µm) | ijrps.comscirp.org |
| Mobile Phase A | 0.01 M Ammonium (B1175870) formate (B1220265) buffer (pH 4.7) or Phosphate buffer | ijrps.comscirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Flow Rate | 0.8 mL/min to 1.2 mL/min | ijrps.comscirp.org |
| Column Temperature | 35°C | ijrps.comscirp.org |
| Detection Wavelength | 220 nm or 230 nm | ijrps.comscirp.org |
| Injection Volume | 10 µL | ijrps.comscirp.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC methods for Dabigatran and its impurities often utilize columns with smaller particle sizes (e.g., 1.8 µm), leading to more efficient separations. researchgate.netijpbs.com
A validated RP-UPLC method for the quantitative estimation of Dabigatran etexilate in capsules was developed using a Waters Acquity UPLC with a Hibar C18 column (100 mm x 2.1 mm, 1.8µm). researchgate.netijpbs.com The method demonstrated good linearity, precision, and accuracy, with limit of detection (LOD) and limit of quantitation (LOQ) values of 0.82 µg/mL and 2.50 µg/mL, respectively. researchgate.netijpbs.com Such methods are valuable for routine quality control and stability testing. researchgate.netijpbs.com
Gas Chromatography (GC) for Volatile Components
While liquid chromatography is the primary technique for non-volatile impurities like this compound, Gas Chromatography (GC) is essential for the analysis of potentially genotoxic volatile impurities that may be present in the drug substance. For instance, residual solvents or by-products from the synthesis process, such as alkyl mesylates, are often monitored using GC. google.comiosrjournals.orgresearchgate.net
Coupling with Advanced Detection Systems
To enhance sensitivity and specificity, chromatographic systems are often coupled with advanced detection systems.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of impurities at very low levels. rsc.org This method combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly useful for identifying and quantifying impurities that may be present at trace levels or co-elute with other components in the chromatogram. rsc.org
Several LC-MS/MS methods have been developed for the analysis of Dabigatran and its impurities. rsc.orgactascientific.com These methods often employ electrospray ionization (ESI) in the positive ion mode. rsc.org For example, an ultrasensitive LC-MS/MS method was developed to quantify N-nitroso-dabigatran etexilate, another critical impurity, demonstrating the capability of this technique to reach very low detection limits. rsc.org The principles of such methods are directly applicable to the sensitive quantification of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent 1290 infinity series | rsc.org |
| Mass Spectrometer | 6470B LC/TQ tandem mass spectrometer | rsc.org |
| Column | Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm) | rsc.org |
| Mobile Phase A | 5 mM ammonium formate buffer (pH 7.0 ± 0.1) | rsc.org |
| Mobile Phase B | 100% Acetonitrile | rsc.org |
| Flow Rate | 0.6 mL/min | rsc.org |
| Ionization Mode | Positive Electrospray Ionization (ESI) | rsc.org |
| Detection Mode | Multi-reaction monitoring (MRM) | rsc.org |
Photodiode Array (PDA) and UV Detection
Photodiode Array (PDA) detection is a common and robust detection method used in conjunction with HPLC and UPLC. A PDA detector acquires the entire UV-visible spectrum at each point in the chromatogram, providing valuable information about the purity of the peaks. scholarsresearchlibrary.comresearchgate.net This is particularly useful in method development and forced degradation studies to ensure that the peak corresponding to this compound is spectrally pure and not co-eluting with other degradants. scholarsresearchlibrary.comrjptonline.org
In many of the developed HPLC methods for Dabigatran and its impurities, UV or PDA detection is the standard. ijrps.comscholarsresearchlibrary.comresearchgate.netscirp.org The selection of the detection wavelength is critical for achieving optimal sensitivity. For Dabigatran and its impurities, wavelengths around 220 nm, 225 nm, and 230 nm are commonly used. ijrps.comresearchgate.netscirp.orgactascientific.com A study utilizing HPLC-PDA showed that the maximum absorbance for a standard mixture of Dabigatran etexilate and its impurities was at 225 nm. actascientific.com
Method Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines
Method validation is a cornerstone of analytical science, demonstrating that a procedure is suitable for its intended purpose. duyaonet.comich.org For the quantification of this compound, the validation process encompasses a series of tests as mandated by the ICH. duyaonet.comeuropa.eu High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed techniques for this purpose. researchgate.net
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and placebo ingredients. ich.org To establish specificity for this compound, analytical methods are designed to ensure that the peak corresponding to this impurity is well-resolved from the main Dabigatran peak and other related substances. researchgate.netscirp.org
Forced degradation studies are a key component of specificity testing. ich.org Dabigatran etexilate is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. scirp.orgrjpbcs.com The analytical method must demonstrate that none of these degradation products co-elute with or interfere with the quantification of this compound. ich.orgscirp.org Peak purity analysis using a photodiode array (PDA) detector is often performed to confirm that the chromatographic peak for impurity D is spectrally homogeneous. researchgate.netrjpbcs.com
In a typical HPLC method, a C18 column is used with a gradient elution program. For instance, a mobile phase consisting of a buffer (like ammonium formate or phosphate buffer) and an organic modifier (such as acetonitrile) is used to achieve separation. scirp.orgnih.gov The absence of interfering peaks at the retention time of this compound in the analysis of blank and placebo solutions confirms the method's specificity. innovareacademics.in
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. ich.org For impurity quantification, the range typically spans from the limit of quantification (LOQ) to 150% or 200% of the impurity's specification level. scirp.orgrsc.org
To assess linearity, a series of solutions containing this compound at different concentrations are prepared and analyzed. scirp.org The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) is a key indicator of linearity, with a value of >0.999 being desirable. scirp.orgresearchgate.net
| Parameter | Typical Value | Source |
| Linearity Range | LOQ to 150% of specification limit | rsc.org |
| Correlation Coefficient (r) | > 0.999 | scirp.orgresearchgate.net |
This table provides typical values for linearity parameters in the analysis of Dabigatran impurities.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
For this compound, the LOD and LOQ are typically determined based on the signal-to-noise (S/N) ratio. An S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ. ijrps.com Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. rsc.org The LOQ is then experimentally verified by analyzing samples at this concentration to ensure acceptable precision and accuracy. scirp.org
Reported LOQ values for Dabigatran impurities can be as low as 0.03%, demonstrating the high sensitivity of the developed methods. researchgate.net For instance, one study reported an LOD of 0.007%–0.008% for related substances of Dabigatran Etexilate Mesylate. scholarsresearchlibrary.com
| Parameter | Method | Typical Value | Source |
| LOD | Signal-to-Noise Ratio | ~3:1 | ijrps.com |
| LOQ | Signal-to-Noise Ratio | ~10:1 | ijrps.com |
| LOQ Precision (%RSD) | Injecting replicate LOQ solutions | < 10% | innovareacademics.in |
This table summarizes the methods and typical acceptance criteria for determining LOD and LOQ.
Accuracy refers to the closeness of the test results to the true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org
Accuracy for the quantification of this compound is typically assessed by performing recovery studies. scirp.org This involves spiking the drug substance or product with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). rsc.org The percentage recovery of the impurity is then calculated. Acceptance criteria for recovery are generally in the range of 80% to 120%. nih.gov
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ich.org For repeatability, a minimum of six replicate injections of a sample solution are analyzed, and the relative standard deviation (%RSD) of the results is calculated. For intermediate precision, the analysis is repeated on a different day, with a different analyst, or using a different instrument. scirp.org The %RSD for precision studies should typically be less than 5%. scirp.org
| Validation Parameter | Acceptance Criteria | Source |
| Accuracy (Recovery) | 80% - 120% | nih.gov |
| Precision (%RSD) | < 5% | scirp.org |
| Intermediate Precision (%RSD) | < 5% | scirp.org |
This table presents common acceptance criteria for accuracy and precision in impurity quantification.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. researchgate.net The method's performance, particularly the resolution between this compound and other peaks, is monitored under these varied conditions. researchgate.netijrps.com
System suitability testing is an integral part of the analytical method and is performed before and during the analysis of samples. It ensures that the chromatographic system is performing adequately. scirp.org Key system suitability parameters include resolution, tailing factor, and theoretical plates. The %RSD of replicate standard injections is also a critical system suitability requirement. wjpmr.com
| System Suitability Parameter | Typical Requirement | Source |
| Resolution | > 2.0 between critical peaks | researchgate.net |
| Tailing Factor | ≤ 2.0 | wjpmr.com |
| Theoretical Plates | > 2000 | wjpmr.com |
| %RSD of replicate injections | < 2.0% | wjpmr.com |
This table outlines typical system suitability requirements for chromatographic analysis.
Quality by Design (QbD) Approach in Analytical Method Development
The Quality by Design (QbD) approach is a systematic methodology for analytical method development that begins with predefined objectives and emphasizes product and process understanding based on sound science and quality risk management. scirp.orgmedcraveonline.com The goal of applying QbD to analytical methods, often referred to as Analytical QbD (AQbD), is to develop a robust method where the impact of variations in method parameters on the method's performance is well understood. medcraveonline.comscilit.com
For the quantification of this compound, an AQbD approach involves several key steps:
Defining the Analytical Target Profile (ATP): This defines the requirements for the method, such as the need to accurately and precisely quantify this compound at specified levels. nih.gov
Identifying Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to ensure the desired quality. For impurity analysis, CQAs often include resolution between critical peak pairs. nih.gov
Risk Assessment: This step identifies the critical method parameters (CMPs) that are likely to have a significant impact on the CQAs. For an HPLC method, CMPs could include gradient time, mobile phase pH, and organic solvent content. researchgate.netscirp.org
Design of Experiments (DoE): Experimental designs, such as factorial or Box-Behnken designs, are used to systematically study the effects of the identified CMPs on the CQAs. researchgate.netnih.gov
Defining the Method Operable Design Region (MODR) or Design Space: Based on the results of the DoE, a design space is established. This is the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space is not considered a change and therefore does not require extensive regulatory post-approval change processes. gmp-compliance.orgich.org
By employing a QbD approach, a more robust and reliable analytical method for the quantification of this compound can be developed, ensuring consistent performance throughout the lifecycle of the product. scirp.orgscilit.com
Impurity Control Strategies and Mitigation in Dabigatran Manufacturing
Raw Material Quality Control and Purity Assessment
The quality of starting materials and reagents is fundamental to minimizing the formation of impurities, including Dabigatran (B194492) impurity D. europa.euasianpubs.org The synthesis of dabigatran etexilate involves several key intermediates, and the purity of these precursors directly impacts the impurity profile of the final API. acs.orgresearchgate.net
A primary cause for the formation of Dabigatran impurity D is the presence of residual methanol (B129727) in the reaction system, particularly during the acylation step of the synthesis. derpharmachemica.comderpharmachemica.com This methanol can react with intermediate compounds, leading to the formation of the corresponding methyl ester impurity. Therefore, stringent quality control of raw materials, especially the ethanol (B145695) used in the process, is crucial. Using ethanol with a methanol content of less than 0.01% has been shown to suppress the formation of this compound.
In addition to controlling solvent purity, the quality of other starting materials and reagents must be carefully assessed. europa.eu This includes setting appropriate specifications for all raw materials and implementing rigorous analytical testing to ensure they meet the required purity standards before use in the manufacturing process. europa.eu
Table 1: Key Raw Materials and Quality Control Parameters for this compound Mitigation
| Raw Material/Reagent | Key Quality Control Parameter | Rationale |
| Ethanol | Methanol Content (<0.01%) | To minimize the primary source of this compound formation. |
| n-hexyl chloroformate | Purity | To prevent the introduction of other potential impurities. acs.org |
| Key Intermediates | Purity and Impurity Profile | To ensure the quality of the building blocks for the final API. acs.org |
Optimization of Synthetic Pathways for Impurity Reduction
Optimizing the synthetic route and reaction conditions is a proactive strategy to minimize the formation of this compound and other process-related impurities. researchgate.netacs.org This involves a thorough understanding of the reaction mechanisms and the factors that influence impurity formation. researchgate.net
Several key process parameters have been identified that can be controlled to reduce the levels of this compound:
Temperature Control: Maintaining the temperature of the acylation step below 60°C is critical to prevent the activation of any residual methanol, thereby inhibiting the formation of the methyl ester impurity.
Reaction Time: Optimizing the reaction time can help to ensure the complete conversion of starting materials and intermediates, reducing the potential for side reactions that may lead to impurity formation.
pH Control: The pH of the reaction mixture can influence the stability of intermediates and the rate of side reactions. scirp.org Maintaining an optimal pH throughout the synthesis is important for impurity control. scirp.org
Furthermore, alternative synthetic strategies have been explored to circumvent the formation of certain impurities. For instance, the use of novel synthons, such as n-hexyl-4-nitrophenyl carbonate, has been reported to substantially eliminate the formation of several potential impurities that arise from the use of n-hexyl chloroformate in traditional methods. acs.org
Development of Efficient Purification Procedures for Intermediates and Active Pharmaceutical Ingredient
Effective purification procedures are essential for removing this compound and other impurities from both the intermediates and the final API. google.comepo.orggoogle.com Due to differences in the chemical properties of various impurities, a single purification method is often insufficient. google.com Therefore, a multi-step purification strategy is typically employed. google.comepo.orggoogle.com
Purification Techniques:
Crystallization and Recrystallization: These are common and effective methods for purifying both intermediates and the final dabigatran etexilate. google.comepo.orggoogle.com The choice of solvent system is critical for successful purification.
An acetone (B3395972)/water (8:2 v/v) system has been shown to be effective in reducing this compound levels to below 0.05% by minimizing its solubility. In comparison, traditional recrystallization from ethyl acetate (B1210297)/ethanol only reduces this impurity to 0.12%.
A multi-step purification process involving water slurrying, followed by recrystallization from acetone and water, and a final purification with a mixed solvent of tetrahydrofuran (B95107) and ethyl acetate has been patented to effectively remove various impurities, including those with high and low polarity. google.comepo.orggoogle.com
Chromatography: Preparative high-performance liquid chromatography (HPLC) can be used to isolate and remove specific impurities, although this is often more suitable for smaller scale production or for obtaining reference standards.
Table 2: Comparison of Purification Methods for this compound Reduction
| Purification Method | Solvent System | Resulting Purity/Impurity Level | Reference |
| Recrystallization | Acetone/water (8:2 v/v) | 99.8% pure dabigatran etexilate, Impurity D < 0.05% | |
| Recrystallization | Ethyl acetate/ethanol | Impurity D reduced to 0.12% | |
| Multi-step Purification | 1. Water slurrying2. Acetone/water recrystallization3. Tetrahydrofuran/ethyl acetate purification | Dabigatran etexilate purity ≥ 99.8% | google.com |
In-Process Control Monitoring and Corrective Actions
Implementing robust in-process controls (IPCs) is crucial for monitoring the formation of this compound throughout the manufacturing process and for taking timely corrective actions. europa.eu This proactive approach helps to ensure that the impurity levels are controlled within acceptable limits at each critical stage of the synthesis. europa.eu
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for in-process monitoring. scirp.orgresearchgate.net These methods allow for the quantification of this compound and other related substances at various intermediate stages. europa.euscirp.org
Key In-Process Control Points:
Monitoring of Raw Materials: As discussed previously, ensuring the purity of starting materials is the first line of defense.
Monitoring of Intermediate Stages: Testing intermediates for the presence of this compound and other impurities allows for the early detection of any process deviations. europa.eu If impurity levels exceed predefined limits, corrective actions can be implemented.
Corrective Actions: If an IPC indicates an unacceptable level of this compound, corrective actions may include:
Adjusting process parameters such as temperature or reaction time.
Implementing an additional purification step for the intermediate.
Investigating the root cause of the deviation to prevent recurrence.
Post-Synthesis Remediation Strategies
In some cases, despite rigorous in-process controls, the final API may still contain levels of this compound that exceed the desired specifications. In such instances, post-synthesis remediation strategies can be employed.
These strategies typically involve subjecting the final crude product to one or more of the purification procedures described in section 6.3. For example, recrystallization from an optimized solvent system, such as acetone/water, can be an effective post-synthesis step to reduce the level of this compound to within the acceptable limit of not more than 0.10% as per ICH guidelines.
The selection of a suitable remediation strategy will depend on the level and nature of the impurities present in the final API. A thorough analysis of the impurity profile is necessary to determine the most effective purification method.
Regulatory Considerations and Quality Assurance for Dabigatran Impurities
Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B, Q3C, Q3D)
The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines that are foundational to the control of impurities in new drug substances and products. ich.orgeuropa.eueuropa.eu These guidelines are globally recognized and implemented by regulatory authorities such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov The quality control of Dabigatran (B194492) and its impurities, including Impurity D, is strictly governed by these ICH guidelines.
ICH Q3A (R2): Impurities in New Drug Substances This guideline mandates the identification, reporting, and qualification of impurities in new drug substances. ich.orggmp-compliance.org It establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug. ich.org For Dabigatran, any impurity present above the established identification threshold must be structurally characterized. jpionline.org ICH Q3A also classifies impurities into organic, inorganic, and residual solvents. ich.org
ICH Q3B (R2): Impurities in New Drug Products Complementing Q3A, this guideline focuses on impurities that arise during the manufacturing of the final drug product. europa.eugmp-compliance.org This includes degradation products of the active pharmaceutical ingredient (API) or impurities resulting from interactions between the drug substance and excipients. ich.org For Dabigatran drug products, stability studies are crucial to identify and control degradation impurities like Impurity D that may form over the product's shelf life. ich.org
ICH Q3C (R9): Residual Solvents This guideline sets acceptable limits for residual solvents in pharmaceutical products. europa.eutga.gov.auich.org Solvents are classified based on their toxicity, with Class 1 solvents being the most toxic and to be avoided. tga.gov.auich.org The manufacturing process of Dabigatran is scrutinized to ensure that any residual solvents used are within the safe limits prescribed by ICH Q3C. europa.eugmp-compliance.org
ICH Q3D (R2): Elemental Impurities This guideline establishes a risk-based approach to control elemental impurities in drug products. europa.euich.orgich.org It sets Permitted Daily Exposure (PDE) limits for various elemental impurities. ich.orgich.org A risk assessment for the potential presence of elemental impurities in Dabigatran etexilate is conducted in line with ICH Q3D to ensure that no additional controls are necessary. europa.eu
Pharmacopoeial Standards and Specifications for Dabigatran Impurities
Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), establish official standards for medicines. geneesmiddeleninformatiebank.nluspnf.com These standards include monographs for active substances and finished products, which detail the tests, procedures, and acceptance criteria for quality control.
The European Pharmacopoeia has published a monograph for Dabigatran etexilate mesilate. edqm.eu This monograph serves as a legal and scientific benchmark for the quality of the drug substance in Europe. Similarly, the USP provides reference standards for Dabigatran Etexilate Mesylate. sigmaaldrich.com These pharmacopoeial standards are crucial for ensuring the quality of Dabigatran and for controlling its impurities. The specifications for Dabigatran include tests for impurities, and the limits for these impurities are set based on safety data and manufacturing process capabilities. europa.eu
Role of Impurity Reference Standards in Quality Control
Impurity reference standards are essential tools in pharmaceutical quality control. axios-research.com They are highly characterized materials used to identify and quantify impurities in the active pharmaceutical ingredient (API) and the final drug product. For Dabigatran, reference standards for various impurities, including Impurity D, are used in analytical procedures. axios-research.comsynzeal.com
These reference standards are crucial for:
Method Development and Validation: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify impurities.
Quality Control Testing: Ensuring that the levels of impurities in each batch of Dabigatran etexilate remain within acceptable limits.
Stability Studies: Monitoring the formation of degradation products during stability testing of the drug product.
The availability of well-characterized reference standards for Dabigatran impurities, like Dabigatran impurity D, is vital for manufacturers to comply with regulatory requirements and to ensure the consistent quality of their products. axios-research.comsynzeal.comcleanchemlab.com
Establishment of Acceptable Limits and Reporting Thresholds for Impurity D
The establishment of acceptable limits for impurities is a critical step in ensuring patient safety. These limits are based on the qualification of the impurity, which involves gathering and evaluating data to establish a biologically safe level.
The ICH Q3A and Q3B guidelines provide a framework for setting these limits. ich.orgeuropa.eu The reporting threshold is the level above which an impurity must be reported in a regulatory submission. The identification threshold is the level above which the structure of an impurity must be determined. The qualification threshold is the level above which an impurity must be justified from a safety perspective.
For Dabigatran, the reporting, identification, and qualification thresholds for impurities like Impurity D are determined based on the maximum daily dose. ich.orgich.org Any impurity exceeding the qualification threshold requires a thorough safety assessment. The limits for impurities are included in the drug substance and drug product specifications. europa.eu
Risk Assessment and Management of Potential Impurities
A risk-based approach is integral to the management of impurities in pharmaceutical manufacturing. This involves identifying potential sources of impurities, assessing the risk they pose, and implementing control strategies to mitigate these risks.
For Dabigatran, a comprehensive risk assessment is conducted throughout the manufacturing process. europa.eu This includes:
Evaluating Starting Materials and Intermediates: Assessing the purity of raw materials and intermediates to prevent the carry-over of impurities into the final product.
Monitoring the Manufacturing Process: Identifying and controlling critical process parameters that could lead to the formation of impurities.
Assessing Degradation Pathways: Understanding the potential degradation pathways of Dabigatran to control the formation of degradation products during storage. ich.orgscirp.org
Elemental Impurity Risk Assessment: A specific risk assessment for elemental impurities is performed according to ICH Q3D guidelines. europa.eueuropa.euwestpharma.com
By implementing a robust risk management plan, manufacturers can ensure that the levels of all potential impurities, including this compound, are consistently controlled and maintained below their established limits.
Stability Studies and Impurity D Formation
Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)
Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and pathways of a drug substance. rsc.org These studies subject the drug to stress conditions such as hydrolysis, oxidation, light, and heat to accelerate degradation. rsc.orgscholarsresearchlibrary.com In the context of Dabigatran (B194492) Etexilate, these studies have been performed to establish its intrinsic stability and to develop stability-indicating analytical methods. scirp.orgscirp.org
Dabigatran impurity D is primarily identified as a process-related impurity rather than a degradation product. Its formation is linked to the manufacturing process, specifically arising from the presence of residual methanol (B129727) during the acylation step of Dabigatran Etexilate synthesis. derpharmachemica.com This results in the substitution of an ethyl group with a methyl group at the ester moiety, creating a distinct chemical entity from the parent drug.
While Dabigatran Etexilate itself shows susceptibility to degradation under certain stress conditions, particularly hydrolysis, studies indicate that this compound is stable under thermal and photolytic stress. scholarsresearchlibrary.com
Hydrolytic Stress: Dabigatran Etexilate undergoes significant degradation under both acidic and basic hydrolytic conditions. rsc.orgscholarsresearchlibrary.comresearchgate.net The primary degradation products are typically other impurities, such as Impurity E, formed through hydrolysis of the ester and carbamate (B1207046) groups. scirp.orgresearchgate.net While Impurity D can be detected in these studies, its presence is mainly attributed to its initial existence in the test sample as a process impurity, not as a product of hydrolytic degradation.
Oxidative Stress: Under oxidative conditions, typically using hydrogen peroxide, Dabigatran Etexilate shows some degradation. scholarsresearchlibrary.comresearchgate.net However, the formation of N-oxides or other oxidative degradants is more common than the generation of Impurity D. researchgate.net
Photolytic and Thermal Stress: Dabigatran Etexilate is relatively stable under photolytic and dry heat conditions. scholarsresearchlibrary.comeuropa.eu Forced degradation studies confirm that this compound does not form as a result of exposure to light or thermal stress, reinforcing its status as a process-related impurity.
The table below summarizes the typical behavior of Dabigatran Etexilate under forced degradation, which helps in understanding the context in which Impurity D is monitored.
| Stress Condition | Reagent/Method | Observation on Dabigatran Etexilate | Formation of Impurity D |
| Acid Hydrolysis | 1M HCl, 85°C | Significant degradation observed. scholarsresearchlibrary.com | Not a primary degradant. |
| Base Hydrolysis | 5M NaOH, RT | Significant degradation observed. scholarsresearchlibrary.com | Not a primary degradant. |
| Oxidative Stress | 5% H₂O₂, 85°C | Degradation observed. scholarsresearchlibrary.com | Not a primary degradant. |
| Thermal Stress | 105°C | Moderately sensitive. scholarsresearchlibrary.com | Stable; not formed. |
| Photolytic Stress | 1.2 million Lux hours | Stable. scholarsresearchlibrary.com | Stable; not formed. |
| Humidity | 90% RH, 25°C | Stable. scholarsresearchlibrary.com | Not formed. |
Development of Stability-Indicating Analytical Methods
To accurately quantify Dabigatran Etexilate and resolve it from its impurities, including this compound, stability-indicating analytical methods are required. These methods must be able to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are the most common techniques employed for this purpose. scholarsresearchlibrary.comacs.org
The development of such methods often follows the principles of Quality by Design (QbD) to ensure they are robust and reliable. scirp.orgscirp.org A typical stability-indicating method for Dabigatran Etexilate and its impurities involves:
Column: An octadecyl silane (B1218182) (C18) column is frequently used for separation. scholarsresearchlibrary.comresearchgate.netlongdom.org
Mobile Phase: A gradient elution using a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) is common. scholarsresearchlibrary.comscirp.orgresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation. scirp.org
Detection: A UV detector is typically set at a wavelength where both the API and its impurities can be detected, often around 220-230 nm. scholarsresearchlibrary.comlongdom.orgresearchgate.net
These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision for the quantification of impurities like Impurity D. scirp.orglongdom.org The specificity of the method ensures that peaks corresponding to different impurities and degradants are well-resolved from each other and from the main API peak. scirp.org
The table below outlines representative chromatographic conditions used in a stability-indicating HPLC method for Dabigatran Etexilate.
| Parameter | Condition |
| Stationary Phase | Inertsil ODS-4 (250mm x 4.6mm, 5µ). scholarsresearchlibrary.com |
| Mobile Phase A | Phosphate buffer pH 3.0. scholarsresearchlibrary.com |
| Mobile Phase B | Acetonitrile. scholarsresearchlibrary.com |
| Elution Mode | Gradient. scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min. scholarsresearchlibrary.com |
| Column Temperature | 25°C. scholarsresearchlibrary.com |
| Detection Wavelength | 220 nm. scholarsresearchlibrary.com |
| Injection Volume | 10 µL. scholarsresearchlibrary.com |
Assessment of Impurity D Levels During Accelerated and Long-Term Stability Testing
Stability testing of the Dabigatran Etexilate drug substance and product is performed under conditions defined by ICH guidelines to establish a re-test period or shelf life. This involves storing samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions and analyzing them at specific time points. europa.eugoogle.com
During these stability studies, the level of this compound is monitored along with other specified and unspecified impurities. Since Impurity D is a process-related impurity, its level is not expected to increase significantly during stability testing, provided the drug product is stored in appropriate packaging that protects it from factors like moisture. europa.eu Any observed increase in the percentage of Impurity D would likely be relative, resulting from the degradation of the parent compound, Dabigatran Etexilate, into other degradants.
The European Medicines Agency (EMA) assessment report for Pradaxa® (Dabigatran Etexilate) notes that specifications for some impurities are above the standard ICH qualification threshold of 0.15%. google.comgoogle.com The levels of all impurities are carefully monitored to ensure they remain within the established acceptance criteria throughout the product's shelf life.
The table below illustrates a typical stability testing schedule and the parameters that are evaluated.
| Storage Condition | Time Points | Tests Performed |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products (including Impurity D), Dissolution. europa.eu |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0, 3, 6 months | Appearance, Assay, Degradation Products (including Impurity D), Dissolution. europa.eu |
Impact of Storage Conditions on Impurity D Formation
Dabigatran Etexilate is known to be very sensitive to moisture, which can accelerate hydrolytic degradation. europa.eu This underscores the critical importance of the container closure system. To mitigate the risk of degradation, Dabigatran Etexilate capsules are packaged in protective systems such as polypropylene (B1209903) (PP) bottles with a desiccant or alu/alu blisters. europa.eu These packaging solutions are designed to protect the drug product from exposure to humidity.
While Impurity D itself is stable, improper storage that leads to the degradation of Dabigatran Etexilate can alter the impurity profile of the product. For instance, storage in less protective packaging can lead to an increase in hydrolytic degradation products. europa.eu This emphasizes that while the initial level of Impurity D is controlled during manufacturing, the stability of the entire product, and thus its quality, is maintained through appropriate storage and handling.
Advanced Research Directions and Future Perspectives
Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection
The detection and quantification of impurities at trace and ultra-trace levels present a significant analytical challenge. biomedres.us While standard High-Performance Liquid Chromatography (HPLC) is a foundational technique for impurity profiling, the need for greater sensitivity and specificity has driven the adoption of more advanced technologies. indocoanalyticalsolutions.comaquigenbio.compharmatimesofficial.com
Future developments are centered on enhancing detection limits and improving the characterization of impurities that may be present in minute quantities. biomedres.us Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. apacsci.com When coupled with high-resolution mass spectrometry (HRMS), it becomes a powerful tool for identifying unknown impurities by providing highly accurate mass measurements, which aids in determining their elemental composition. aquigenbio.comapacsci.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for quantifying known trace-level impurities like the N-nitroso-dabigatran etexilate impurity. rsc.orgsemanticscholar.org Other emerging techniques include Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid like CO2 as the mobile phase and offers different selectivity compared to liquid chromatography, potentially resolving impurities that are difficult to separate by other means. apacsci.comijpsjournal.com These advanced hyphenated techniques are indispensable for meeting the rigorous regulatory requirements for impurity control. ijpsjournal.comnih.gov
Table 1: Comparison of Advanced Analytical Technologies for Impurity Detection
| Technology | Principle | Advantages for Ultra-Trace Detection |
|---|---|---|
| UHPLC/UPLC | Uses smaller particle size columns (<2 µm) for separation, requiring higher pressures. | Faster analysis, higher resolution, and improved sensitivity over conventional HPLC. apacsci.com |
| LC-MS/MS | Combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. | Extremely high sensitivity and selectivity for quantifying known trace-level impurities through specific ion monitoring. rsc.orgsemanticscholar.org |
| HRMS | A mass spectrometer that measures mass with very high accuracy. | Enables confident identification of unknown impurities by determining their precise elemental composition. aquigenbio.comapacsci.com |
| SFC-MS | Uses a supercritical fluid for the mobile phase, coupled with a mass spectrometer. | Offers orthogonal selectivity to LC, useful for complex mixtures and rapid analysis; considered a "green" technology due to reduced solvent use. ijpsjournal.comresearchgate.net |
| LC-NMR | Combines liquid chromatography separation with Nuclear Magnetic Resonance spectroscopy. | Provides definitive structural elucidation of unknown impurities without the need for isolation. aquigenbio.comconicet.gov.ar |
Predictive Modeling of Impurity Formation in Pharmaceutical Processes
The pharmaceutical industry is increasingly adopting a proactive approach to quality management, shifting from reactive testing to predictive control. zamann-pharma.com This is exemplified by the use of predictive models to anticipate the formation of impurities during drug synthesis and formulation. nih.gov
This predictive approach is a cornerstone of the Quality by Design (QbD) framework, which integrates risk management into the entire product development lifecycle. scirp.orgfreyrsolutions.com By understanding and modeling the relationships between process inputs and critical quality attributes (including impurity levels), manufacturers can establish a robust control strategy that ensures consistent product quality. pharmatimesofficial.comfreyrsolutions.com
Table 2: Predictive Modeling Approaches for Impurity Management
| Modeling Approach | Description | Application in Pharmaceutical Processes |
|---|---|---|
| In Silico / Computational Tools | Software-based prediction of degradation pathways and potential impurities based on the chemical structure of the drug substance and reactants. nih.gov | Early risk assessment of potential mutagenic impurities (e.g., N-nitrosamines) and other degradation products. nih.govzamann-pharma.com |
| Artificial Intelligence (AI) / Machine Learning (ML) | Algorithms that analyze existing reaction data to predict by-products and side-reactions under specific conditions. chemical.aiopenreview.net | Predicting impurity profiles in complex synthetic routes and optimizing reaction conditions to minimize their formation. chemical.ai |
| Quality by Design (QbD) & Risk Assessment | A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. freyrsolutions.com | Identifying critical process parameters that impact impurity formation and establishing a "design space" for robust manufacturing. scirp.org |
| Forced Degradation Studies | Experimental studies under stress conditions (heat, pH, light) to identify likely degradation products. gmpinsiders.com | Providing experimental data to build and validate predictive degradation models and understand stability. nih.gov |
Continuous Monitoring and Control in Advanced Manufacturing Systems
Continuous manufacturing represents a paradigm shift from traditional batch production, offering enhanced efficiency and product quality consistency. fda.gov A key enabler of this advanced manufacturing model is Process Analytical Technology (PAT), which involves the real-time monitoring and control of critical process parameters and quality attributes. pharmatimesofficial.combiopharminternational.com
For impurity control, PAT allows for the continuous in-line or on-line measurement of factors that influence impurity formation, such as temperature, pH, and reactant concentrations. nih.gov Spectroscopic tools like Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor reactions in real-time without the need for sample removal. biopharminternational.com This continuous stream of data enables automated feedback control loops that can adjust process parameters instantaneously to prevent deviations that could lead to increased impurity levels. freyrsolutions.com
By understanding the process dynamics and residence time distribution (RTD), manufacturers can track material as it moves through the system and divert any material that does not meet predefined quality standards, including impurity limits. fda.gov This real-time control ensures that the entire process remains in a state of control, minimizing the formation of impurities like Dabigatran (B194492) impurity D and leading to a more consistent and higher-quality final product. nih.govpmeasuring.com
Q & A
Q. What analytical methods are recommended for detecting and quantifying Dabigatran impurity D in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for impurity quantification. Method validation must include specificity, linearity (over the range of 0.15% to specification limits), accuracy (±20% for impurities ≤0.15%; ±15% for higher levels), and precision . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to distinguish impurity D from related compounds .
Q. How should researchers design stability studies to assess this compound under stress conditions?
Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are critical. Use validated methods to monitor impurity profiles and ensure the method can differentiate degradation products from process-related impurities. Include spiked samples to validate detection limits and ensure compliance with ICH guidelines .
Q. What are the key steps for conducting a systematic literature review on this compound?
Use databases like Web of Science (WoS) with search terms such as "this compound" and filter results to include only peer-reviewed, SCI-E-indexed articles. Exclude editorials, non-English texts, and non-SCI-E sources. Bibliometric tools can map trends, citation networks, and research gaps .
Q. How can researchers validate the specificity of an analytical method for this compound?
Perform forced degradation studies and cross-validate using orthogonal techniques (e.g., HPLC vs. LC-MS/MS). Compare impurity peaks in spiked samples with unstressed drug substance batches. Ensure chromatographic separation of impurity D from other degradants and matrix components .
Advanced Research Questions
Q. How can discrepancies in clinical outcomes related to Dabigatran impurities (e.g., cardiovascular events) be resolved?
Pooled analyses of Phase II/III trials (n=42,484) comparing dabigatran with warfarin/enoxaparin/placebo can identify confounding variables. For example, warfarin showed lower myocardial infarction rates than dabigatran in some studies, but this may reflect differences in patient populations or INR control. Use stratified subgroup analyses and sensitivity testing to address contradictions .
Q. What advanced technologies improve the detection of trace-level this compound in complex biological matrices?
Ultra-performance liquid chromatography (UPLC) coupled with traveling wave ion mobility separation (TWIMS) enhances resolution for low-abundance impurities. Chromogenic assays (e.g., DTI and S2238 methods) can quantify dabigatran in plasma, serum, and urine, though serum assays require optimization for impurity specificity .
Q. What strategies ensure regulatory compliance when profiling genotoxic impurities like this compound?
Follow FDA/EMA thresholds (e.g., ICH M7) for genotoxic risk assessment. Use GC-MS/MS or LC-MS/MS for trace-level detection, and provide full impurity profiles (chromatograms, peak areas) for submission batches. Cross-reference stress testing data with toxicity databases to justify safety limits .
Q. How can researchers synthesize and characterize this compound for reference standards?
Employ preparative chromatography to isolate impurity D from bulk drug substance. Confirm structure via H/C NMR and HRMS. Purity must exceed 97%, validated by elemental analysis and comparison with literature data. Store reference standards in DMSO at controlled temperatures to prevent degradation .
Q. What computational or statistical methods address variability in impurity quantification across laboratories?
Bland-Altman plots and intraclass correlation coefficients (ICC) can assess inter-method variability (e.g., between S2238 and DTI chromogenic assays). Report precision (CV <15%) and accuracy (±20%) with error margins, and standardize calibration curves using pooled matrices .
Q. How do researchers integrate multi-omics data to study the pharmacological impact of this compound?
Combine proteomic data (e.g., thrombin inhibition assays) with metabolomic profiling to map impurity-related pathways. Use machine learning models trained on clinical trial data (e.g., RE-ALIGN study) to predict dose-response relationships and adverse event risks .
Methodological Notes
- Data Contradiction Analysis : When reconciling conflicting clinical data (e.g., warfarin vs. dabigatran outcomes), prioritize patient-level meta-analyses over aggregate data and adjust for covariates like renal function or concomitant medications .
- Impurity Quantification : For low-abundance impurities, employ high-sensitivity MS detectors and sample pre-concentration techniques (e.g., solid-phase extraction) to achieve limits of detection (LOD) <0.05% .
- Regulatory Submissions : Include raw chromatographic data, batch-specific impurity profiles, and method validation reports to meet FDA/EMA requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
